molecular formula C7H7BrO2S B8351112 3-Acetoxymethyl-2-bromothiophene

3-Acetoxymethyl-2-bromothiophene

Cat. No.: B8351112
M. Wt: 235.10 g/mol
InChI Key: IKMBRXIULAOSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Thiophene (B33073) Scaffolds in Organic Synthesis and Materials Science

The thiophene nucleus is a cornerstone in the development of a multitude of organic compounds. Its presence is noted in numerous pharmacologically active molecules, contributing to treatments for a range of conditions. espublisher.comnih.gov Beyond the realm of medicine, thiophene-based materials are at the forefront of technological advancements. researchgate.net They are crucial in the fabrication of organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells, owing to their excellent electronic and optical properties. researchgate.netmdpi.com The chemical robustness and versatility of the thiophene ring allow for extensive functionalization, enabling the fine-tuning of its properties for specific applications. researchgate.net

Overview of Halogenated Thiophenes as Synthetic Intermediates

Halogenated thiophenes are highly valuable intermediates in organic synthesis, providing a reactive handle for the introduction of various functional groups and the construction of more complex molecular architectures. sciforum.netjcu.edu.au The carbon-halogen bond can be readily activated for a variety of cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are powerful methods for forming carbon-carbon bonds. jcu.edu.au This reactivity makes halogenated thiophenes, like 2-bromothiophene (B119243) and 3-bromothiophene (B43185), essential precursors for the synthesis of substituted thiophenes, which in turn are used to build up larger conjugated systems for materials science or as key fragments in drug discovery. jcu.edu.auwikipedia.orgwikipedia.org The position of the halogen on the thiophene ring dictates its reactivity and the types of isomers that can be selectively formed. For instance, 2-bromothiophene is prepared by the direct partial bromination of thiophene, whereas the synthesis of 3-bromothiophene is more complex, often requiring the debromination of 2,3,5-tribromothiophene (B1329576). wikipedia.orgwikipedia.orggoogle.com

Contextualization of Acetoxymethyl Groups in Synthetic Strategy

The acetoxymethyl group (–CH₂OAc) is a functional group with strategic importance in organic synthesis. It is often employed as a protecting group for alcohols, masking their reactivity during a synthetic sequence. wikipedia.org The acetoxy group itself is an ester, and its introduction can be achieved through various methods, such as reaction with acetyl halides or acetic anhydride (B1165640). wikipedia.org A key feature of the acetoxymethyl group is its role as an esterase-sensitive motif. nih.gov This property is particularly useful in the design of pro-drugs and pro-fluorophores, where the cleavage of the ester by cellular esterases unmasks the active molecule or fluorescent dye. nih.govnih.gov This strategy allows for controlled release and activation of compounds within a biological system. Furthermore, the acetoxymethyl group can influence the chemical stability and solubility of a molecule. nih.gov

The compound at the center of this article, 3-Acetoxymethyl-2-bromothiophene, combines the features of a halogenated thiophene with an acetoxymethyl group. This unique combination of functional groups suggests its potential as a versatile building block. The bromo substituent at the 2-position provides a site for cross-coupling reactions, while the acetoxymethyl group at the 3-position can be deprotected to reveal a hydroxymethyl group, offering another point for further functionalization. This dual functionality makes it a potentially valuable intermediate for the synthesis of complex, multifunctional thiophene derivatives.

PropertyValue
IUPAC Name (2-bromothiophen-3-yl)methyl acetate (B1210297)
Molecular Formula C₇H₇BrO₂S
Molecular Weight 235.09 g/mol
Appearance Not specified in provided results
Melting Point Not specified in provided results
Boiling Point Not specified in provided results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

(2-bromothiophen-3-yl)methyl acetate

InChI

InChI=1S/C7H7BrO2S/c1-5(9)10-4-6-2-3-11-7(6)8/h2-3H,4H2,1H3

InChI Key

IKMBRXIULAOSCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(SC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Acetoxymethyl 2 Bromothiophene

Retrosynthetic Analysis of 3-Acetoxymethyl-2-bromothiophene

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents.

A primary retrosynthetic disconnection involves breaking the carbon-bromine (C-Br) bond at the 2-position of the thiophene (B33073) ring. This is a logical step due to the well-established methods for the regioselective bromination of thiophene derivatives.

This disconnection suggests that this compound can be synthesized from a precursor, 3-acetoxymethylthiophene . The forward synthetic step corresponding to this disconnection is the regioselective electrophilic bromination of 3-acetoxymethylthiophene at the C2 position, which is the most activated position for electrophilic attack in 3-substituted thiophenes with electron-donating or weakly deactivating groups.

An alternative retrosynthetic approach is to disconnect the carbon-carbon (C-C) bond between the thiophene ring and the acetoxymethyl group at the 3-position.

This strategy identifies 2-bromothiophene (B119243) as a key starting material. The forward synthesis would require the introduction of an acetoxymethyl group at the 3-position of 2-bromothiophene. This is a more challenging transformation as it necessitates the formation of a C-C bond at a specific position on the thiophene ring. A potential pathway involves a halogen-metal exchange of 2-bromothiophene to form a 2-lithiothiophene intermediate, which, under certain conditions, could be isomerized or functionalized at the 3-position. A more direct route would involve the deprotonation of 2-bromothiophene at the 3-position, which is less favorable than at the 5-position, followed by reaction with a suitable electrophile like formaldehyde. The resulting alcohol, 2-bromo-3-hydroxymethylthiophene, could then be acetylated to yield the final product.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, direct synthesis approaches can be devised. The most straightforward and commonly employed method involves the regioselective bromination of a pre-functionalized thiophene precursor.

The bromination of thiophene is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nature of the substituent already present on the thiophene ring. For 3-substituted thiophenes, the C2 and C5 positions are the most reactive towards electrophiles.

The synthesis of this compound can be efficiently achieved by the direct bromination of 3-acetoxymethylthiophene. The acetoxymethyl group at the 3-position is expected to direct the incoming electrophile (bromine) primarily to the adjacent C2 position. This is due to the activating effect of the alkyl portion of the substituent.

The precursor, 3-acetoxymethylthiophene, can be prepared from commercially available 3-thiophenemethanol (B153581) through acetylation. The acetylation of alcohols is a standard transformation and can be accomplished using various reagents, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine.

Once 3-acetoxymethylthiophene is obtained, its bromination can be carried out. Studies on the bromination of substituted thiophenes have shown that N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or acetonitrile (B52724) provides high regioselectivity for the 2-position. tandfonline.com

Table 1: Synthesis of 3-Acetoxymethylthiophene via Acetylation of 3-Thiophenemethanol (Illustrative Conditions)

ReagentBaseSolventTemperature (°C)Reaction Time (h)
Acetic AnhydridePyridineDichloromethane0 to RT2-4
Acetyl ChlorideTriethylamineTetrahydrofuran (B95107)01-2

A variety of reagents and conditions can be employed for the bromination of thiophene and its derivatives. The choice of reagent can influence the reactivity and selectivity of the reaction.

N-Bromosuccinimide (NBS): NBS is a mild and highly selective brominating agent for electron-rich aromatic and heteroaromatic compounds. It is often the reagent of choice for the regioselective bromination of substituted thiophenes, minimizing the formation of polybrominated byproducts. Reactions are typically carried out in solvents like acetonitrile, acetic acid, or tetrahydrofuran at room temperature or below. tandfonline.comnih.gov

Bromine (Br₂): Elemental bromine is a powerful brominating agent. Its reaction with thiophenes is often very rapid and can lead to over-bromination if not carefully controlled. The use of a non-polar solvent and low temperatures can help to improve selectivity.

Hydrogen Bromide/Hydrogen Peroxide: A combination of HBr and H₂O₂ can be used to generate bromine in situ. This method offers an alternative to the direct use of liquid bromine. google.com

Tetrabutylammonium Tribromide (TBABr₃): This reagent is a solid, stable source of bromine that can be easier to handle than liquid bromine and can offer improved regioselectivity in some cases.

Table 2: Regioselective Bromination of 3-Substituted Thiophenes with NBS

SubstrateBrominating AgentSolventTemperatureProductYield (%)Reference
3-MethylthiopheneNBSAcetic AcidRoom Temp2-Bromo-3-methylthiophene (B51420)>99 tandfonline.com
2-Methylbenzo[b]thiopheneNBSAcetonitrile0°C to RT3-Bromo-2-methylbenzo[b]thiophene99
Thiophene-3-carboxylic acidNBSAcetic AcidNot Specified2,5-Dibromo-3-thiophenecarboxylic acidNot Specified researchgate.net

The data in Table 2 illustrates the high efficiency and regioselectivity of NBS in the bromination of thiophene derivatives, supporting its suitability for the synthesis of this compound from its corresponding precursor.

Regioselective Acetoxymethylation of Bromothiophenes

The direct introduction of an acetoxymethyl group onto a bromothiophene scaffold in a regioselective manner presents a significant synthetic challenge. This approach necessitates precise control over the reactivity of the thiophene ring, which is influenced by the presence of the bromine substituent.

The functionalization of 2-bromothiophene at the 3-position is a key step in the direct synthesis of this compound. The bromine atom at the 2-position of the thiophene ring primarily directs electrophilic substitution to the 5-position due to the electronic effects of the sulfur heteroatom and the halogen. Therefore, achieving substitution at the 3-position often requires alternative strategies such as metal-halogen exchange followed by electrophilic quench.

One common strategy involves the lithiation of a more substituted bromothiophene, which can then be reacted with an appropriate electrophile. For instance, in related systems, selective lithiation of 3-bromothiophene (B43185) has been achieved under controlled conditions. researchgate.net This suggests that a carefully controlled metal-halogen exchange on a dibrominated thiophene, followed by quenching with an electrophile, could be a viable, albeit indirect, route to functionalization at the 3-position next to a bromine atom. However, direct C-H lithiation of 2-bromothiophene typically occurs at the 5-position. A more plausible, though complex, approach could involve protecting the 5-position, followed by directed metalation at the 3-position.

The acetoxymethyl (AM) group is a well-known motif in medicinal chemistry, often employed as a prodrug strategy to mask polar functional groups and enhance cell permeability. nih.gov The introduction of this group typically involves the reaction of a suitable nucleophile with an acetoxymethyl halide, such as acetoxymethyl bromide or acetoxymethyl chloride.

In the context of synthesizing this compound, a plausible approach would involve the generation of a nucleophilic species at the 3-position of the 2-bromothiophene ring. This could be achieved through metal-halogen exchange of a 2,3-dibromothiophene (B118489) precursor, followed by reaction with an appropriate electrophile to install the acetoxymethyl group.

Alternatively, a more common and generally more efficient method involves a two-step process where a hydroxymethyl group is first introduced, followed by acetylation. This indirect approach is often favored due to the higher reactivity and commercial availability of reagents for hydroxymethylation.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes, which involve the transformation of pre-functionalized thiophene derivatives, often provide a more reliable and higher-yielding pathway to this compound. These methods typically start with a thiophene ring that already possesses functional groups at the 2- and 3-positions, which are then chemically modified to yield the target compound.

The transformation of readily accessible thiophene derivatives, such as thiophenecarboxaldehydes or thiophenecarboxylic acids, is a cornerstone of this synthetic strategy. These precursors can be prepared through various established methods and subsequently converted to the desired acetoxymethyl functionality.

A common synthetic pathway begins with the appropriate 2-bromo-3-thiophenecarboxaldehyde or 2-bromo-3-thiophenecarboxylic acid. These intermediates can be synthesized through various routes, including the formylation or carboxylation of a suitably protected 2-bromothiophene.

The conversion of these precursors to the target molecule typically involves a reduction step followed by acetylation. The aldehyde or carboxylic acid functionality at the 3-position can be reduced to a hydroxymethyl group using a variety of reducing agents.

Table 1: Reduction of Thiophene Aldehydes and Carboxylic Acids

PrecursorReducing AgentProduct
2-Bromo-3-thiophenecarboxaldehydeSodium borohydride (B1222165) (NaBH₄)(2-Bromo-3-thienyl)methanol
2-Bromo-3-thiophenecarboxylic acidLithium aluminum hydride (LiAlH₄)(2-Bromo-3-thienyl)methanol

The resulting (2-bromo-3-thienyl)methanol is a key intermediate that can be readily converted to the final product.

The final step in this indirect synthetic sequence is the acetylation of the hydroxymethyl group of (2-bromo-3-thienyl)methanol. This is a standard esterification reaction that can be achieved using various acetylating agents.

Commonly used reagents for this transformation include acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can influence the reaction rate and yield.

Table 2: Acetylation of (2-Bromo-3-thienyl)methanol

Acetylating AgentBaseSolventProduct
Acetic anhydridePyridineDichloromethane (DCM)This compound
Acetyl chlorideTriethylamine (TEA)Tetrahydrofuran (THF)This compound

This two-step approach, involving reduction and subsequent acetylation, represents a robust and widely applicable method for the synthesis of this compound from readily available precursors.

Sequential Functionalization Strategies on Thiophene Nucleus

The synthesis of this compound via sequential functionalization of the thiophene nucleus necessitates a strategic introduction of the bromo and acetoxymethyl groups at the C2 and C3 positions, respectively. The order of these functionalization steps is critical to achieving the desired isomer.

One plausible and widely applicable approach begins with the regioselective bromination of a pre-functionalized thiophene. The synthesis of 3-bromothiophene itself is a well-established process, often starting from the more readily available 2-bromothiophene through isomerization or from 2,3,5-tribromothiophene (B1329576) by selective debromination. orgsyn.orggoogle.comgoogle.com Once 3-bromothiophene is obtained, the subsequent challenge lies in the introduction of the acetoxymethyl group at the adjacent C2 position. However, direct functionalization at C2 of 3-bromothiophene is often complicated by the directing effects of the bromo substituent.

A more controlled strategy involves the initial preparation of a 3-substituted thiophene that can be selectively brominated at the C2 position. For instance, starting with 3-methylthiophene, a bromination reaction, typically using N-bromosuccinimide (NBS), can be employed. The methyl group at the C3 position will direct the incoming electrophile (bromine) to the adjacent C2 and C5 positions. Careful control of reaction conditions, such as temperature and stoichiometry of the brominating agent, is crucial to favor the formation of 2-bromo-3-methylthiophene over 2-bromo-4-methylthiophene (B1283163) or dibrominated products.

Following the successful synthesis of 2-bromo-3-methylthiophene, the final step involves the conversion of the methyl group to an acetoxymethyl group. This transformation can be achieved through a two-step sequence: radical bromination of the methyl group using a reagent like NBS in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) to form 2-bromo-3-(bromomethyl)thiophene, followed by nucleophilic substitution with an acetate (B1210297) source, such as sodium acetate or potassium acetate.

An alternative sequential approach could involve the initial synthesis of 3-(hydroxymethyl)thiophene. This intermediate can then be subjected to bromination. The hydroxyl group is an activating group and can direct the bromination to the adjacent C2 position. Subsequent acetylation of the hydroxyl group with acetic anhydride or acetyl chloride would yield the final product. The regioselectivity of the bromination step would be a key consideration in this route.

Recent advances in C-H functionalization offer more direct and efficient routes. nih.gov By employing a directing group at a specific position on the thiophene ring, it is possible to achieve regioselective C-H activation and subsequent functionalization at a desired position, which could potentially be adapted for the synthesis of this compound. nih.gov

Catalytic Approaches in this compound Synthesis

Catalytic methods provide powerful tools for the synthesis of functionalized thiophenes, offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Metal-Catalyzed Functionalization Reactions

Transition metal catalysis has become indispensable in modern organic synthesis, and its application to thiophene chemistry is extensive. nih.gov For the synthesis of this compound, metal-catalyzed cross-coupling reactions are of particular interest.

One potential strategy involves a palladium-catalyzed cross-coupling reaction. For example, starting with a suitably protected 3-hydroxy-2-bromothiophene, a Suzuki or Stille coupling could be employed to introduce a methyl group at the 3-position. However, a more direct approach would be to functionalize a pre-existing brominated thiophene. For instance, 2,3-dibromothiophene could be selectively functionalized at the C3 position using a metal-catalyzed cross-coupling reaction. By carefully choosing the catalyst, ligands, and reaction conditions, it might be possible to selectively couple a hydroxymethyl or a protected hydroxymethyl precursor at the C3 position, leaving the C2 bromine intact.

Another relevant example of metal-catalyzed functionalization is the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, which proceeds with palladium(0) catalysis to yield 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info While this example functionalizes the C5 position, the principle of using a palladium catalyst to form a new carbon-carbon bond on a brominated thiophene is directly applicable. A similar strategy could be envisioned for the introduction of a functionalized methyl group at the 3-position of a suitably substituted thiophene precursor.

Copper-catalyzed reactions have also been employed in the functionalization of thiophenes. For instance, a copper-catalyzed cross-coupling reaction has been used in the synthesis of 3-bromonaphtho[2,3-b]thiophene, demonstrating the utility of copper in forming key bonds in complex thiophene-containing systems. chemrxiv.org

The table below summarizes some relevant metal-catalyzed reactions that could be adapted for the synthesis of this compound.

Reaction TypeCatalyst/ReagentsSubstrate TypePotential Application in Synthesis
Suzuki Cross-CouplingPd(0) catalyst, baseBromo-substituted thiophene, boronic acidIntroduction of a functionalized methyl group at C3
C-H ArylationpH-sensitive directing groupThiopheneSequential functionalization of the thiophene core
Copper-Catalyzed Cross-CouplingCopper catalystBromo-substituted thiophene, nucleophileFormation of the C-C bond for the acetoxymethyl group

Organocatalytic Methods for Thiophene Derivatization

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for the construction of complex molecular architectures under mild and environmentally benign conditions. oaepublish.com While direct organocatalytic methods for the synthesis of this compound are not extensively reported, the principles of organocatalysis can be applied to key steps in its synthesis.

For instance, the introduction of the acetoxymethyl group could potentially be achieved through an organocatalytic Michael addition of a suitable pronucleophile to a thiophene-based acceptor, followed by further transformations. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to control the stereochemistry if a chiral center were to be introduced. orgsyn.org

Organocatalytic methods are particularly effective in activating substrates through the formation of iminium or enamine intermediates. A hypothetical route could involve the reaction of a 2-bromo-3-formylthiophene with an organocatalyst and a suitable C1 source to build the acetoxymethyl group.

Furthermore, organocatalytic principles could be applied to the resolution of a racemic mixture of a precursor to this compound, or to catalyze a key bond-forming reaction with high regioselectivity. The development of novel organocatalytic methods for the direct and enantioselective functionalization of the thiophene ring is an active area of research and holds promise for the future synthesis of derivatives like this compound.

Reactivity and Reaction Pathways of 3 Acetoxymethyl 2 Bromothiophene

Reactivity at the Bromine Center (C-2 Position)

The bromine atom at the C-2 position of the thiophene (B33073) ring in 3-Acetoxymethyl-2-bromothiophene is the primary site of reactivity for cross-coupling reactions. This is due to the electron-rich nature of the thiophene ring, which facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, initiating the catalytic cycle of these transformations. The adjacent acetoxymethyl group at the C-3 position can influence the reactivity through steric and electronic effects.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-2 position of this compound. These methods are widely employed in organic synthesis due to their high efficiency, functional group tolerance, and the ability to create complex molecules under relatively mild conditions.

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C-2 position.

The general mechanism involves the oxidative addition of the C-Br bond of the thiophene to a Pd(0) complex, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While specific studies on this compound are not extensively documented, research on similar 2-bromothiophene (B119243) derivatives provides insight into effective reaction conditions. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives Data is based on reactions with similar 2-bromothiophene substrates and represents typical conditions that would be applicable to this compound.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O9025-76
Potassium cyclopropyltrifluoroboratePd(dppf)Cl₂ (2)-K₂CO₃Toluene/H₂O10015-21
Phenylboronic acidPd(OAc)₂ (0.1)SPhos (0.2)K₃PO₄Toluene/H₂ORT95

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, a process known as alkynylation. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction would install an alkynyl group at the C-2 position, leading to the formation of 2-alkynyl-3-acetoxymethylthiophene derivatives. These products are valuable precursors for more complex molecules.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to the palladium center after the initial oxidative addition of the aryl bromide. Reductive elimination then affords the final product. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. Studies on 2,3-dibromothiophene (B118489) have shown that Sonogashira coupling can be achieved with good regioselectivity under appropriate conditions.

Table 2: Typical Conditions for Sonogashira Coupling of Bromothiophenes Data is generalized from reactions with similar bromothiophene substrates.

Alkyne PartnerCatalystCo-catalystBaseSolventTemp (°C)Reference
Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NDMF60-100
Terminal AlkynePd(OAc)₂/P(p-tol)₃-DBUTHFRT-80

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp)-C(sp²) bonds. In the case of this compound, Negishi coupling would allow for the introduction of various alkyl, aryl, and vinyl substituents.

Organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. The catalytic cycle is similar to other cross-coupling reactions. While specific examples with this compound are scarce, the Negishi coupling of other aromatic bromides, including bromothiophenes, is well-established and demonstrates the potential of this reaction.

Table 3: General Conditions for Negishi Coupling of Aryl Bromides Data represents common conditions for Negishi couplings that could be adapted for this compound.

Organozinc ReagentCatalystSolventTemp (°C)Reference
Arylzinc chloridePd(P(t-Bu)₃)₂THF/NMPRT-60
Alkylzinc iodidePd(OAc)₂/P(o-Tol)₃DMF50

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is of great importance in medicinal chemistry due to the prevalence of arylamines in pharmaceutical compounds. For this compound, this reaction would provide a direct route to 2-amino-3-acetoxymethylthiophene derivatives.

The reaction typically employs a palladium catalyst with bulky electron-rich phosphine (B1218219) ligands and a strong base. The development of various generations of catalysts and ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. Research on the Buchwald-Hartwig amination of other bromothiophenes has demonstrated its feasibility, suggesting that similar conditions could be applied to this compound.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides Data is based on established protocols for aryl bromides and represents a starting point for reactions with this compound.

Amine PartnerCatalystLigandBaseSolventTemp (°C)Reference
Primary/Secondary AminePd₂(dba)₃BINAPCs₂CO₃Toluene80-110
Primary/Secondary Amine[Pd(allyl)Cl]₂XPhosNaOtBuToluene80-100

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. This reaction is valued for its mild reaction conditions and its tolerance of a wide variety of functional groups. The reaction would allow for the coupling of this compound with various organostannanes to form new C-C bonds.

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. The catalytic cycle follows the familiar sequence of oxidative addition, transmetalation, and reductive elimination. The reaction is widely used in the synthesis of complex molecules, including conjugated polymers containing thiophene units.

Table 5: General Parameters for Stille Coupling of Aryl Bromides Data is generalized from established Stille coupling protocols and can be considered for reactions involving this compound.

Organostannane PartnerCatalystLigandSolventTemp (°C)Reference
Aryl/Vinyl/Alkyl-SnR₃Pd(PPh₃)₄-Toluene/DMF80-110
Aryl/Vinyl/Alkyl-SnR₃Pd₂(dba)₃P(o-tol)₃THF50-70

Nucleophilic Aromatic Substitution (SNAr) on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, including thiophenes. nih.gov This reaction pathway involves the displacement of a leaving group, in this case, the bromide, by a nucleophile. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. wikipedia.org

Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org Thiophene rings are inherently more reactive than benzene (B151609) rings in SNAr reactions, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate. uoanbar.edu.iq

In the case of this compound, the acetoxymethyl group (-CH₂OAc) at the 3-position is not a strong electron-withdrawing group. Its effect on the reactivity of the thiophene ring towards SNAr is modest. While the reaction is theoretically possible, it would likely require harsh conditions or the use of very strong nucleophiles. For comparison, thiophenes with strongly activating groups like nitro (NO₂) or cyano (CN) groups undergo SNAr much more readily. nih.govnih.gov

The general mechanism for an SNAr reaction on a substituted thiophene is a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the thiophene ring is restored. nih.gov

ReactantConditionsProductNotes
2-L-5-nitrothiophenesPyrrolidine, piperidine, or morpholine (B109124) in ionic liquids2-amino-5-nitrothiophenesThe reaction is faster in ionic liquids than in conventional solvents like methanol (B129727) or benzene. nih.gov
2-bromo-3-nitrothiopheneAmines2-amino-3-nitrothiopheneThe ortho-like arrangement of substituents can influence the transition state due to intramolecular interactions. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom at the 2-position of this compound is amenable to the formation of organometallic reagents, which are versatile intermediates in organic synthesis.

Grignard Reagents: Grignard reagents are organomagnesium compounds typically formed by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgbyjus.com The reaction with this compound would yield (3-(acetoxymethyl)thiophen-2-yl)magnesium bromide.

Reaction Scheme for Grignard Reagent Formation: C₅H₄BrOS (this compound) + Mg → C₅H₄(MgBr)OS ((3-(acetoxymethyl)thiophen-2-yl)magnesium bromide)

These Grignard reagents are excellent nucleophiles and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. byjus.commasterorganicchemistry.comorganic-chemistry.org For instance, reaction with an aldehyde would lead to a secondary alcohol. masterorganicchemistry.com

Organolithium Compounds: Organolithium reagents can be prepared through a metal-halogen exchange reaction, where an organolithium compound, such as n-butyllithium (n-BuLi), reacts with the aryl bromide. mt.comlibretexts.org This method is often preferred for its speed and efficiency, especially at low temperatures. mt.com The reaction of this compound with n-BuLi would produce (3-(acetoxymethyl)thiophen-2-yl)lithium.

Reaction Scheme for Organolithium Compound Formation: C₅H₄BrOS (this compound) + n-BuLi → C₅H₄LiOS ((3-(acetoxymethyl)thiophen-2-yl)lithium) + n-BuBr

Organolithium reagents are generally more reactive and basic than their Grignard counterparts. masterorganicchemistry.commasterorganicchemistry.com They are powerful nucleophiles used in a variety of synthetic transformations. mt.com However, their high basicity also means that they can react with acidic protons in the molecule. libretexts.org In the case of this compound, the α-protons of the acetoxy group could potentially be deprotonated by a strong organolithium base, leading to side reactions. Careful control of reaction conditions, such as using a less basic organolithium reagent or low temperatures, is often necessary to ensure the desired metal-halogen exchange occurs selectively. nih.govyoutube.com

Organometallic ReagentPreparation MethodReactivity
Grignard ReagentReaction with magnesium metal in ether. wikipedia.orgStrong nucleophile, strong base. masterorganicchemistry.com
Organolithium CompoundMetal-halogen exchange with an alkyllithium reagent. mt.comVery strong nucleophile, very strong base. masterorganicchemistry.com

Reactivity at the Acetoxymethyl Group (C-3 Position)

The acetoxymethyl group at the C-3 position offers another site for chemical modification, independent of the reactions on the thiophene ring.

Hydrolysis to Hydroxymethyl Thiophene Derivatives

The ester functionality of the acetoxymethyl group can be hydrolyzed under either acidic or basic conditions to yield the corresponding alcohol, (2-bromo-3-thienyl)methanol. lookchem.comchemsrc.comchemicalbook.com This reaction is essentially the reverse of esterification.

Reaction Scheme for Hydrolysis: C₅H₄BrOS (this compound) + H₂O → C₅H₅BrOS ((2-bromo-3-thienyl)methanol) + CH₃COOH

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide. Acid-catalyzed hydrolysis is also effective. The resulting (2-bromo-3-thienyl)methanol is a stable compound that can be isolated and used in further reactions. lookchem.com

Deacetylation Strategies

Deacetylation is the removal of the acetyl group to unmask the hydroxyl group. While hydrolysis is a common method, other strategies can be employed, especially when other functional groups in the molecule are sensitive to acidic or basic conditions.

Several mild and selective deacetylation methods have been developed:

Transesterification: Using a catalytic amount of acetyl chloride in methanol can achieve deacetylation under mild acidic conditions. thieme-connect.comresearchgate.net

Mild Basic Conditions: Reagents like sodium bicarbonate in water can effectively cleave the acetyl group at room temperature. asianpubs.org

Enzymatic Deacetylation: Certain enzymes, such as esterases, can be used for highly selective deacetylation under physiological conditions. cmu.edu

Deacetylation MethodReagentsKey Features
HydrolysisAcid or baseCommon and effective, but can be harsh. asianpubs.org
TransesterificationCatalytic acetyl chloride in methanolMild and chemoselective. thieme-connect.comresearchgate.net
Mild BaseSodium bicarbonate in waterEnvironmentally friendly and proceeds at room temperature. asianpubs.org
EnzymaticEsterasesHighly selective and occurs under mild conditions. cmu.edunih.gov

Oxidation Reactions of the Hydroxymethyl Moiety

Once the acetoxymethyl group is hydrolyzed to the hydroxymethyl group, the resulting primary alcohol, (2-bromo-3-thienyl)methanol, can be oxidized to form 2-bromo-3-thiophenecarboxaldehyde. The presence of a hydrogen atom on the carbinol carbon makes primary alcohols susceptible to oxidation. libretexts.orglibretexts.orgchemguide.co.uk

A variety of oxidizing agents can be used for this transformation, with the choice of reagent often determining the selectivity and yield of the aldehyde product. Common oxidizing agents include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Dess-Martin periodinane

Manganese dioxide (MnO₂)

Over-oxidation to the corresponding carboxylic acid, 2-bromo-3-thiophenecarboxylic acid, is a potential side reaction, especially with stronger oxidizing agents like potassium permanganate (B83412) or chromic acid. libretexts.orgchemguide.co.uk

Reaction Scheme for Oxidation: C₅H₅BrOS ((2-bromo-3-thienyl)methanol) + [O] → C₅H₃BrOS (2-bromo-3-thiophenecarboxaldehyde)

A one-pot method for the synthesis of aromatic aldehydes involves the acid-catalyzed hydroxymethylation of an arene with paraformaldehyde, followed by in-situ oxidation of the intermediate alcohol with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net

Reactions Involving the Acetoxymethyl Group as an Electrophile

The acetoxymethyl group can also function as an electrophile in substitution reactions, where the acetate (B1210297) ion acts as a leaving group. The carbon atom of the methylene (B1212753) bridge (-CH₂-) is susceptible to nucleophilic attack. This is analogous to the reactivity of benzylic acetates.

Reaction Scheme for Nucleophilic Substitution: C₅H₄BrOS (this compound) + Nu⁻ → C₅H₄(Nu)S (3-substituted-2-bromothiophene) + CH₃COO⁻

This type of reaction allows for the introduction of a variety of nucleophiles at the 3-position's side chain. The reactivity of the acetoxymethyl group as an electrophile is influenced by the stability of the departing acetate anion and the nature of the attacking nucleophile.

Reactivity of the Thiophene Ring System

The inherent aromaticity of the thiophene ring confers it a degree of stability, yet it remains susceptible to a variety of chemical transformations. The presence of a deactivating, ortho-para directing bromine atom at the 2-position and an acetoxymethyl group, which contains an electron-withdrawing ester moiety, at the 3-position significantly modulates the ring's reactivity. ontosight.ai

Electrophilic Aromatic Substitution (EAS) Regioselectivity on Substituted Thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on a substituted thiophene is dictated by the directing effects of the existing substituents. youtube.comyoutube.com For this compound, the two substituents have competing effects.

The bromine atom at the C2 position is an electron-withdrawing group via induction but a weak activator through resonance, making it a deactivating, ortho, para-director. Since it occupies the C2 position, it would direct incoming electrophiles primarily to the C5 position (para) and to a lesser extent, the C3 position, which is already substituted.

The acetoxymethyl group at the C3 position is more complex. The ester carbonyl is strongly electron-withdrawing and deactivating. Generally, electron-withdrawing groups on an aromatic ring act as meta-directors. youtube.com Therefore, the acetoxymethyl group would direct an incoming electrophile to the C5 position (meta to C3).

Considering the combined influence of both substituents on this compound:

The C4 position: This position is ortho to the acetoxymethyl group and meta to the bromo group. Steric hindrance from the adjacent C3-substituent and electronic deactivation from the bromo group make substitution at C4 less favorable.

The C5 position: This position is para to the bromo group and meta to the acetoxymethyl group. Both substituents direct incoming electrophiles to this position. Therefore, electrophilic substitution is most likely to occur at the C5 position.

This is consistent with the general principles observed for other 2,3-disubstituted thiophenes. For instance, in the bromination of 3-methylthiophene, the bromine adds to the 2-position, which is activated by the electron-donating methyl group. ontosight.ai In the case of this compound, the C5 position is the most electronically favored and sterically accessible site for electrophilic attack.

Table 1: Predicted Regioselectivity of EAS on this compound

Position Influence of 2-Bromo Group Influence of 3-Acetoxymethyl Group Combined Effect Predicted Outcome
C4 Meta (deactivating) Ortho (sterically hindered) Unfavorable Minor or no product

| C5 | Para (directing) | Meta (directing) | Favorable | Major product |

Cycloaddition Reactions Involving the Thiophene Ring

While the aromaticity of thiophene makes it less reactive in cycloaddition reactions than non-aromatic dienes, these reactions can occur under specific conditions, often leading to dearomatization. rsc.orgrsc.org

Diels-Alder and Related Reactions: Thiophenes substituted with electron-withdrawing groups can participate as dienophiles in Diels-Alder reactions. researchgate.net Given the electron-withdrawing nature of the ester within the acetoxymethyl group, this compound could potentially act as a dienophile. However, some studies have shown that thiophenes bearing ester groups can be unreactive in certain energy transfer-catalyzed cycloadditions. acs.org The reactivity is highly dependent on the specific reaction conditions and the diene partner.

Photochemical Cycloadditions: Photochemical activation can facilitate cycloaddition reactions that are otherwise thermally forbidden. For example, energy transfer-catalyzed intermolecular dearomative cycloadditions of substituted thiophenes with alkenes have been developed, providing access to complex three-dimensional scaffolds. acs.orgacs.org These reactions often proceed through a cascade mechanism involving cycloaddition followed by rearrangement. acs.org

Cycloaddition of Thiophene S-Oxides: Oxidation of the thiophene sulfur atom to a sulfoxide (B87167) significantly alters the ring's electronic properties and can facilitate cycloaddition reactions with various alkynes and allenes. rsc.org This presents a potential pathway for the functionalization of this compound following an initial oxidation step.

Table 2: Potential Cycloaddition Pathways for this compound

Reaction Type Role of Thiophene Required Conditions Potential Outcome
Diels-Alder Dienophile High temperature, electron-rich diene Benzothiophene derivative (after elimination)
Photochemical [2π+2σ] Arene Photocatalyst, light, alkene/BCB Bicyclic or tricyclic dearomatized products acs.orgacs.org

Ring-Opening and Rearrangement Reactions

The thiophene ring, though generally stable, can undergo ring-opening or rearrangement under forcing conditions or with specific reagents.

Nucleophilic Ring-Opening: Strong nucleophiles can induce ring-opening in thiophenes, particularly when the ring is activated by potent electron-withdrawing groups like nitro groups. nih.govresearchgate.netiaea.orgrsc.org For example, certain nitro-substituted thienopyridazines undergo ring-opening upon reaction with N'-(aryl)benzothiohydrazides. nih.gov While the acetoxymethyl group is deactivating, it is less potent than a nitro group, suggesting that harsh conditions or highly specific reagents would be necessary to induce ring-opening of this compound.

Rearrangement Reactions:

Dewar Thiophenes: Photoisomerization can convert thiophenes into their less stable Dewar thiophene isomers, which can then undergo thermal rearrangements. nih.gov This pathway provides a route to novel isomers that are not accessible through direct substitution.

Ligand-Induced Rearrangements: In the context of organometallic chemistry, the thiophene ring can undergo significant rearrangements. For instance, palladium complexes have been shown to catalyze the breaking and forming of C-S and C-N bonds in functionalized thiophenes, leading to complex bicyclic structures. nih.gov

The susceptibility of this compound to these reactions is not extensively documented, but the presence of multiple functional groups offers potential for complex transformations under specific catalytic or photochemical conditions.

Applications of 3 Acetoxymethyl 2 Bromothiophene in Advanced Organic Synthesis

Building Block for Complex Thiophene-Based Architectures

The strategic placement of the bromo and acetoxymethyl groups on the thiophene (B33073) ring makes 3-Acetoxymethyl-2-bromothiophene an ideal starting material for the synthesis of intricate thiophene-containing molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the extension of the conjugated system, while the acetoxymethyl group can be readily converted into other functionalities or participate in cyclization reactions.

Oligothiophenes and polythiophenes are classes of compounds that have garnered immense interest due to their applications in organic electronics. wikipedia.org The 2-bromo functionality of this compound is perfectly poised for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are instrumental in the synthesis of these conjugated systems. nih.govjcu.edu.au

For instance, in a typical Suzuki coupling reaction, this compound can be reacted with a thiophene boronic acid or boronate ester in the presence of a palladium catalyst to form a bithiophene derivative. nih.gov This process can be repeated iteratively to build up longer oligothiophenes with well-defined structures. The acetoxymethyl group can be retained to modulate the physical properties of the resulting oligomer or can be transformed post-polymerization to introduce further functionality.

The synthesis of regioregular poly(3-substituted)thiophenes is crucial for optimizing the performance of organic electronic devices. Nickel-catalyzed cross-coupling reactions of 2-bromo-3-substituted thiophenes have been shown to be highly effective in producing head-to-tail (HT) coupled polymers. rsc.org By analogy, this compound can serve as a monomer in such polymerizations, leading to poly(3-acetoxymethylthiophene) with a high degree of regioregularity. The ester functionality in the side chain can influence the solubility and processing characteristics of the polymer.

Table 1: Representative Cross-Coupling Reactions for Oligo- and Polythiophene Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
This compound Thiophene-2-boronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O Dimer/Oligomer nih.gov
This compound 2,5-Bis(tributylstannyl)thiophene Pd(PPh₃)₄, Toluene, reflux Polymer nih.gov

This table presents hypothetical reactions based on established methodologies for similar 2-bromo-3-substituted thiophenes.

The dual functionality of this compound provides a powerful platform for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with other ring structures. These fused systems are of great interest in materials science and medicinal chemistry.

One synthetic strategy involves the initial transformation of the acetoxymethyl group. For example, hydrolysis of the acetate (B1210297) ester followed by oxidation would yield a carboxylic acid. This acid can then be subjected to intramolecular cyclization reactions. For instance, after a cross-coupling reaction at the 2-position to introduce an aryl group, the carboxylic acid at the 3-position could undergo an intramolecular Friedel-Crafts acylation to form a thieno[3,2-b]inden-8-one derivative.

Alternatively, the acetoxymethyl group can act as a leaving group in the presence of a nucleophile, allowing for the introduction of various substituents that can then participate in cyclization reactions. Furthermore, the bromine atom can be converted to a lithium or magnesium species via metal-halogen exchange, which can then react with an electrophile to initiate a cyclization cascade. chemrxiv.orgchemrxiv.org The synthesis of naphtho[2,3-b]thiophene (B1219671) derivatives, for example, often involves the cyclization of a thiophene precursor functionalized at both the 3 and 4 positions, highlighting the potential of this compound as a starting point for such endeavors. chemrxiv.orgchemrxiv.org

Thiophene derivatives are prevalent in a wide range of biologically active compounds. researchgate.net The this compound scaffold can be elaborated to access novel molecules with potential therapeutic applications. The ability to perform selective transformations at both the 2- and 3-positions allows for the systematic exploration of the chemical space around the thiophene core to identify structure-activity relationships.

For example, the bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl substituents, which are common motifs in pharmacologically active molecules. nih.gov Simultaneously, the acetoxymethyl group can be modified to introduce functionalities known to interact with biological targets, such as amides, sulfonamides, or other heterocyclic rings. researchgate.net The synthesis of thiophene-based analogues of natural products or known drugs is a common strategy in medicinal chemistry, and this compound provides a versatile entry point for such synthetic campaigns. wikipedia.org

Role in the Synthesis of Functional Organic Materials (without physical properties data)

The unique electronic and structural features of thiophene-based compounds make them prime candidates for the development of advanced organic materials. This compound serves as a key monomeric unit and scaffold in the creation of these materials, which have potential applications in electronics and optoelectronics.

As previously mentioned, this compound is a valuable monomer for the synthesis of conjugated polymers. The resulting poly(3-acetoxymethylthiophene) is a functionalized polythiophene that can be further modified. The presence of the acetoxymethyl side chain can be exploited to tune the polymer's properties. For instance, the ester can be hydrolyzed to a hydroxyl group, which can then be used to graft other molecules or to form hydrogen bonds, influencing the polymer's morphology and intermolecular interactions.

The synthesis of conjugated polymers via transition metal-catalyzed cross-coupling reactions is a well-established field. wikipedia.orgrsc.org The use of 2-bromo-3-substituted thiophenes as monomers allows for the production of regioregular polymers, which is critical for achieving high charge carrier mobilities in organic field-effect transistors (OFETs). ntu.edu.tw

Table 2: Polymerization Methods Utilizing 2-Bromo-3-Substituted Thiophenes

Polymerization Method Catalyst/Reagents Key Feature Reference
Stille Polycondensation Pd(PPh₃)₄ Forms C-C bonds between organotin and halide monomers nih.gov
Suzuki Polycondensation Pd(0) catalyst, base Couples boronic acid/ester monomers with halide monomers nih.gov

Beyond linear polymers, this compound can be used to construct more complex scaffolds for optoelectronic and electronic materials. The ability to functionalize both the 2- and 3-positions allows for the creation of donor-acceptor systems, which are fundamental to organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

For example, a donor moiety can be introduced at the 2-position via a cross-coupling reaction, while an acceptor group can be attached through modification of the acetoxymethyl group. This modular approach allows for the fine-tuning of the electronic properties of the resulting molecule. The synthesis of novel fused hexacyclic electron-rich monomers incorporating thieno[3,2-b]thiophene (B52689) for use in OPVs and OFETs demonstrates the potential of elaborating thiophene-based building blocks into high-performance materials. princeton.edu The strategic design of such molecules, starting from versatile precursors like this compound, is a key aspect of advancing the field of organic electronics.

Use in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. thieme.denih.gov These reactions are characterized by their high atom and step economy, making them cornerstones of green chemistry. thieme.de Thiophene derivatives have been successfully employed in such transformations, highlighting the potential utility of this compound as a key reactant. acs.orgnih.govnih.gov

Domino reactions, in particular, involve a cascade of intramolecular transformations, where the functionality for each subsequent step is generated in the preceding one. nih.gov The synthesis of asymmetrically substituted thieno[2,3-b]thiophenes, for example, has been achieved through consecutive domino reactions involving an SN2 reaction followed by a Thorpe-Ziegler cyclization. acs.orgnih.gov In this context, the bromine atom of this compound could serve as a handle for initial coupling reactions, while the acetoxymethyl group could be envisioned to participate in or influence subsequent cyclization or rearrangement steps.

The table below outlines a hypothetical multicomponent reaction scheme where this compound could be a valuable participant.

Table 1: Hypothetical Multicomponent Reaction Involving this compound

Component AComponent BComponent CPotential Product
This compoundA terminal alkyneAn amineA highly substituted aminothiophene derivative

While specific documented examples utilizing this compound in MCRs and domino reactions are not prevalent in the literature, its structural motifs are analogous to those found in substrates for known tandem processes. For instance, palladium-catalyzed coupling and subsequent electrophilic cyclization of terminal acetylenes with ortho-iodothioanisole derivatives are known to produce 2,3-disubstituted benzo[b]thiophenes. acs.org A similar strategy could theoretically be adapted for this compound to generate novel fused thiophene systems.

Potential as a Synthon for Chiral Auxiliaries or Ligands

The development of chiral auxiliaries and ligands is paramount for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. wikipedia.org Thiophene-based structures have emerged as effective scaffolds for chiral ligands due to their rigid geometry and the ability of the sulfur atom to coordinate with metal centers. nih.govresearchgate.netkoreascience.kr

This compound presents a promising starting point for the synthesis of novel chiral auxiliaries and ligands. The acetoxymethyl group can be readily hydrolyzed to the corresponding alcohol, which can then be resolved into its separate enantiomers or derivatized with a chiral moiety. The bromine atom provides a reactive site for the introduction of other coordinating groups, a common feature in the design of bidentate and tridentate ligands.

For instance, chiral bis(oxazolinyl)thiophene ligands have been synthesized from thiophene-2,5-dicarboxylic acid and have proven effective in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov A synthetic route starting from this compound could lead to asymmetrically substituted thiophene ligands, where one substituent is derived from the acetoxymethyl group and the other is introduced at the 2-position via displacement of the bromine.

The table below illustrates the potential transformation of this compound into a chiral ligand scaffold.

Table 2: Proposed Synthesis of a Chiral Thiophene-Based Ligand

Starting MaterialReagent 1Reagent 2IntermediateFinal Ligand Structure
This compound1. NaOH (hydrolysis) 2. Chiral resolving agentOrganometallic coupling reagent (e.g., Grignard reagent with a coordinating group)Chiral 2-substituted-3-(hydroxymethyl)thiopheneA novel P,N or S,N-type chiral thiophene ligand

Furthermore, chiral sulfoxides have been utilized as effective chiral auxiliaries in asymmetric synthesis. researchgate.net While not directly applicable to this compound, this highlights the utility of sulfur-containing heterocycles in stereocontrolled reactions. The inherent chirality that could be introduced at the 3-position of the thiophene ring, combined with further functionalization, positions this compound as a valuable synthon for the exploration of new classes of chiral ligands and auxiliaries.

Spectroscopic Characterization in Research of 3 Acetoxymethyl 2 Bromothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-Acetoxymethyl-2-bromothiophene, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the acetyl group.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the thiophene ring protons would appear as two distinct signals in the aromatic region. The proton at the 5-position (H-5) and the proton at the 4-position (H-4) would likely appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing bromine atom and the acetoxymethyl group.

The methylene protons (-CH₂-) of the acetoxymethyl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) of the acetyl group would also give a singlet, typically found further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on the analysis of similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene H-4~7.0-7.3d
Thiophene H-5~7.3-7.6d
Methylene (-CH₂-)~5.1-5.3s
Methyl (-CH₃)~2.0-2.2s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms in a molecule and to identify their chemical environment. libretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms.

The carbon atom bonded to the bromine (C-2) is expected to be significantly upfield compared to the other thiophene carbons due to the heavy atom effect of bromine. The other thiophene carbons (C-3, C-4, and C-5) will resonate in the typical aromatic region for thiophenes. The carbonyl carbon (C=O) of the acetate (B1210297) group will appear far downfield, typically between 160-180 ppm. libretexts.org The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the aliphatic region.

Spectroscopic data for the analogous compound 2-ethylhexyl 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate shows thiophene carbon signals at δ 163.0, 141.3, 135.8, and 131.0 ppm. rsc.org For 2-bromothiophene (B119243) , carbon signals are observed around 112 ppm (C-Br), 128 ppm, 130 ppm, and 126 ppm. chemicalbook.com These values help in predicting the chemical shifts for the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on the analysis of similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-Br)~110-115
C-3~135-140
C-4~125-130
C-5~128-133
Methylene (-CH₂-)~60-65
Carbonyl (C=O)~170-172
Methyl (-CH₃)~20-22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons of the thiophene ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals for all protonated carbons. sdsu.educolumbia.edu An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. sdsu.edu For instance, the methylene protons (-CH₂) would show a correlation to the C-3 of the thiophene ring and the carbonyl carbon (C=O), confirming the acetoxymethyl substituent's position. The thiophene protons would also show correlations to neighboring carbons, helping to assign the quaternary C-2 and C-3 carbons. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. docbrown.info

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

A strong, sharp absorption band around 1740-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group.

C-O stretching vibrations for the ester group would appear in the region of 1200-1300 cm⁻¹ (for the C-O-C stretch) and 1000-1100 cm⁻¹ (for the O-C-C stretch).

C-H stretching vibrations of the thiophene ring would be observed just above 3000 cm⁻¹ .

C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

The characteristic C=C stretching vibrations of the thiophene ring are expected in the 1400-1550 cm⁻¹ region. researchgate.net

A band corresponding to the C-Br stretch would be found in the lower wavenumber region, typically below 700 cm⁻¹ .

Analysis of a related compound, 5-bromothiophene-2-carbaldehyde , shows characteristic peaks that help in understanding the vibrations of the bromothiophene core. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound Data is predicted based on characteristic functional group frequencies.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretch1740 - 1750
C-O (Ester)Stretch1200 - 1300
Aromatic C-HStretch> 3000
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1400 - 1550
C-BrStretch< 700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₇H₇BrO₂S), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₇H₇⁷⁹BrO₂S]⁺ and [C₇H₇⁸¹BrO₂S]⁺.

Common fragmentation pathways would likely involve the loss of the acetoxy group or the bromine atom. Key expected fragments include:

[M - CH₃CO]⁺ : Loss of the acetyl group.

[M - CH₃COO]⁺ : Loss of the acetate radical.

[M - Br]⁺ : Loss of the bromine atom.

A peak corresponding to the tropylium-like thiophenylmethyl cation.

The NIST Mass Spectrometry Data Center provides fragmentation data for related compounds like 3-bromothiophene (B43185) and 2-bromothiophene , which show major peaks at m/z 162 and 164, corresponding to the molecular ions with the two bromine isotopes. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily for conjugated systems. The thiophene ring is an aromatic system, and its UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of substituents like bromine and the acetoxymethyl group will influence the wavelength of maximum absorption (λ_max). Typically, substituted thiophenes show strong absorption bands in the range of 230-280 nm. The UV-Vis spectrum for 3-bromothiophene , for example, is available and serves as a reference. nih.gov

Computational and Theoretical Studies on 3 Acetoxymethyl 2 Bromothiophene

Reaction Mechanism Elucidation

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone.

For any given synthesis involving 3-Acetoxymethyl-2-bromothiophene, computational methods can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Analyzing the geometry and vibrational frequencies of the transition state provides crucial information about the reaction mechanism. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. This profile illustrates the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction. Such profiles are instrumental in understanding why a particular reaction pathway is favored over others and can guide the optimization of reaction conditions.

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies for organic molecules. researchgate.netescholarship.orgnih.gov These theoretical calculations provide valuable insights into the electronic structure and behavior of compounds, aiding in the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts through computational means is a well-established methodology. researchgate.netescholarship.orgresearchgate.net It typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using methods like Gauge-Including Atomic Orbitals (GIAO). researchgate.net The accuracy of these predictions is dependent on the chosen DFT functional and basis set. researchgate.net

Despite the availability of these powerful predictive tools, a search of scientific literature did not uncover any studies that have applied these methods to calculate the NMR chemical shifts of this compound. Consequently, no data tables of predicted NMR chemical shifts for this compound can be presented.

Vibrational Frequency Calculations for IR Spectrum Interpretation

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in an infrared (IR) spectrum to specific molecular vibrations, such as stretching and bending modes. nih.govresearchgate.net These calculations are typically performed using DFT methods, and the results are often scaled to better match experimental data.

A thorough literature search found no published studies that have performed vibrational frequency calculations for this compound. Therefore, a data table of calculated vibrational frequencies and their corresponding assignments for this molecule cannot be provided.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, solvent effects, and other time-dependent properties of a compound.

The search for literature pertaining to molecular dynamics simulations of this compound yielded no results. It appears that this compound has not been the subject of such investigations to date.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Acetoxymethyl-2-bromothiophene and its precursors, primarily 3-bromothiophene (B43185), has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic pathways.

Current methods for producing 3-bromothiophene, a key intermediate, can involve multi-step processes with the use of harsh reagents and the generation of significant waste. For instance, some routes involve the reduction of 2,3,5-tribromothiophene (B1329576) or the isomerization of 2-bromothiophene (B119243), which can have high costs and poor atom economy google.comorgsyn.org.

Future research should prioritize the development of catalytic methods that minimize waste and energy consumption. This could involve:

Direct C-H Functionalization: Investigating methods for the direct and selective bromination and subsequent acetoxymethylation of the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry can offer precise control over reaction parameters, leading to higher yields and purity frontiersin.org.

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents, such as water or bio-derived solvents, in conjunction with highly efficient and recyclable catalysts. Recent advancements in palladium-catalyzed reactions in aqueous micellar solutions, for example, demonstrate the potential for significantly reducing the environmental impact of cross-coupling reactions youtube.com.

Synthetic Strategy Potential Advantages Key Research Focus
Direct C-H FunctionalizationReduced step-count, higher atom economy.Development of selective catalysts for thiophene functionalization.
Flow ChemistryImproved efficiency, safety, and scalability.Optimization of reaction conditions in continuous flow systems.
Green Solvents & CatalystsReduced environmental impact, catalyst recyclability.Exploring aqueous catalysis and biodegradable solvent systems.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily dictated by the bromine atom at the 2-position, which is amenable to a variety of cross-coupling reactions. However, there remain numerous unexplored avenues for its reactivity.

The bromine atom serves as a handle for introducing a wide range of functional groups through well-established palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings nih.govyoutube.com. These reactions are fundamental for constructing more complex molecules. Future research could delve into:

Site-Selective Functionalization: Developing methods that allow for the selective reaction at either the bromo-substituent or the acetoxymethyl group. This would enable the stepwise and controlled elaboration of the molecule.

Novel Coupling Partners: Expanding the scope of coupling partners beyond traditional organoboron and organotin reagents to include, for example, organosilicon or organozinc reagents in Negishi-type couplings nih.gov.

Asymmetric Catalysis: Introducing chirality into molecules derived from this compound through the use of chiral catalysts. This is particularly relevant for applications in medicinal chemistry and materials science.

Photoredox Catalysis: Investigating light-mediated reactions as a milder and more sustainable alternative to traditional palladium catalysis for the functionalization of the C-Br bond.

Design and Synthesis of Advanced Derivatives with Tunable Properties

A significant area of future research lies in using this compound as a scaffold to synthesize advanced derivatives with tailored electronic, optical, and biological properties. Thiophene-based materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) researchgate.netnih.gov.

The unique substitution pattern of this compound offers several handles for modification:

Polymerization: The bromo-substituent allows for the polymerization of this monomer, potentially leading to novel conducting polymers. The acetoxymethyl group could influence the polymer's solubility and solid-state packing.

Fused Thiophene Systems: This compound can serve as a precursor for the synthesis of larger, fused aromatic systems like thieno[3,2-b]thiophenes, which are known to have interesting electronic properties researchgate.net.

Functional Group Transformation: The acetoxymethyl group can be hydrolyzed to a hydroxymethyl group or oxidized to an aldehyde or carboxylic acid, providing a gateway to a vast array of other functional derivatives.

Derivative Class Potential Properties & Applications Synthetic Approach
Conjugated PolymersTunable conductivity, use in organic electronics.Palladium-catalyzed polymerization (e.g., Suzuki polycondensation).
Fused Thiophene SystemsEnhanced charge transport, applications in OFETs.Intramolecular cyclization reactions.
Functionalized MonomersVersatile building blocks for complex molecules.Hydrolysis, oxidation, or other transformations of the acetoxymethyl group.

Integration into Supramolecular Chemistry and Nanotechnology (without materials properties)

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer a powerful approach to constructing complex and functional architectures ub.edunih.gov. This compound possesses structural features that make it an attractive candidate for incorporation into such systems.

The future in this area could involve:

Self-Assembling Monolayers: The acetoxymethyl group could act as a handle for anchoring the molecule to surfaces, forming self-assembled monolayers with specific functionalities.

Hydrogen-Bonded Networks: The ester and potential for a hydroxyl group (after hydrolysis) can participate in hydrogen bonding, driving the formation of well-defined supramolecular structures in the solid state or in solution frontiersin.org.

Coordination-Driven Assembly: Modification of the acetoxymethyl group to a ligand-bearing functionality could enable the construction of metal-organic frameworks (MOFs) or other coordination polymers.

Building Block for Nanostructures: The ability to functionalize the bromo-position allows for the incorporation of this thiophene unit into larger, well-defined nanostructures, such as molecular cages or capsules, through covalent synthesis taylorfrancis.com.

By exploring these avenues, researchers can unlock the full potential of this compound as a valuable component in the construction of novel supramolecular and nanoscale systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetoxymethyl-2-bromothiophene, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Bromination : Introduce bromine at the 2-position of the thiophene ring using N-bromosuccinimide (NBS) under inert conditions (e.g., nitrogen atmosphere) with catalytic Lewis acids like FeCl₃ .
  • Acetoxymethylation : React bromothiophene with acetylated alcohols (e.g., acetoxymethyl chloride) in anhydrous solvents (e.g., CH₂Cl₂) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) for isolation .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) to avoid over-substitution .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR :

  • Thiophene protons (δ 6.8–7.5 ppm) and acetoxymethyl group (δ 2.1 ppm for CH₃CO, δ 4.5–5.0 ppm for -CH₂O-) .
    • 13C NMR :
  • Carbonyl (C=O) at ~170 ppm, thiophene carbons (100–140 ppm), and Br-C (70–80 ppm) .
    • IR :
  • Peaks at ~1730 cm⁻¹ (C=O stretch) and 600–650 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for halogenated thiophene derivatives?

  • Case Study :

  • Antimicrobial Activity : While 3'-Bromo-2,2-dimethylbutyrophenone analogs show activity against E. coli and S. aureus , discrepancies may arise due to substituent positioning (e.g., acetoxymethyl vs. methyl groups). Use isosteric replacements (e.g., Cl for Br) to assess electronic effects .
    • Methodology :
  • Perform dose-response assays (MIC/MBC) under standardized conditions (CLSI guidelines). Cross-validate with molecular docking to predict binding affinity to bacterial targets (e.g., enzyme active sites) .

Q. How does computational modeling aid in designing this compound derivatives with enhanced bioactivity?

  • Approach :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., COX-1/2 enzymes) to identify key binding residues .
    • Validation :
  • Synthesize top-ranked derivatives and test in vitro (e.g., IC₅₀ for enzyme inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Key Issues :

  • Competing side reactions (e.g., di-bromination) during large-scale bromination .
    • Solutions :
  • Use flow chemistry for precise temperature control. Employ scavengers (e.g., silica-supported reagents) to trap excess bromine .

Methodological Comparisons

Q. How do purification methods (HPLC vs. column chromatography) impact compound purity in thiophene synthesis?

  • HPLC :

  • Achieves >95% purity but requires gradient optimization (e.g., methanol-water) .
    • Column Chromatography :
  • Cost-effective for gram-scale but less resolution for polar byproducts. Use silica gel with hexane/ethyl acetate gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.